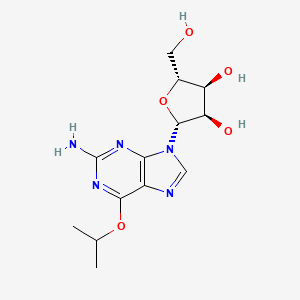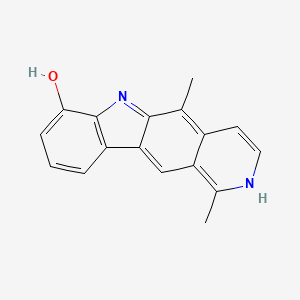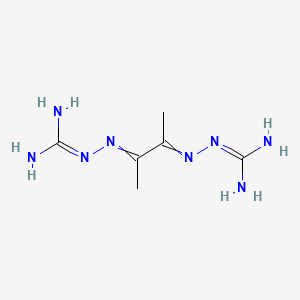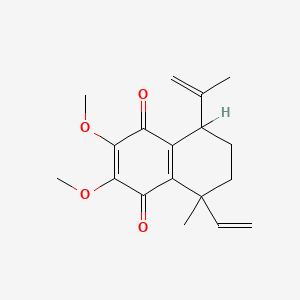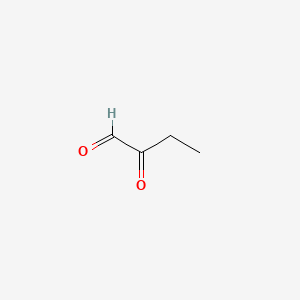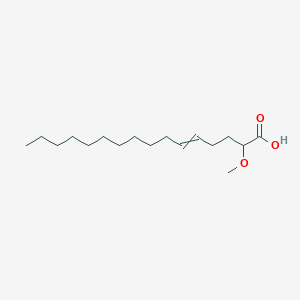
2-Methoxy-5-hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-hexadecenoic acid is a natural product found in Amphimedon compressa, Mycale laevis, and Mycale laxissima with data available.
Wissenschaftliche Forschungsanwendungen
Discovery in Marine Sponges
2-Methoxy-5-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Tethya crypta and the sponge Spheciospongia cuspidifera. These findings are significant for understanding the unique biochemical pathways of marine organisms (Carballeira & Sepúlveda, 2006).
Biotechnological Applications
This compound has been studied in the context of controlling disease-carrying mosquitoes, specifically Culex quinquefasciatus, which is significant for public health and biotechnological applications (Whitney et al., 2000).
Antibacterial Activity
2-Methoxy-5-hexadecenoic acid shows promising antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This indicates its potential use in medical and pharmaceutical research (Carballeira et al., 2017).
Occurrence in Other Marine Sponges
Further research into 2-methoxy-5-hexadecenoic acid has expanded its occurrence to other marine sponges, like Callyspongia fallax. This expansion of knowledge is crucial for understanding fatty acid biosynthesis in marine ecosystems (Carballeira & Pagán, 2001).
Eigenschaften
Produktname |
2-Methoxy-5-hexadecenoic acid |
|---|---|
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-methoxyhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
IZQFBIOUXQEERU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CCCC(C(=O)O)OC |
Synonyme |
2-M-5-HD acid 2-methoxy-5-hexadecenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



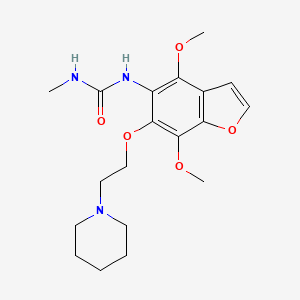
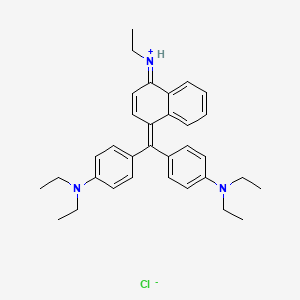
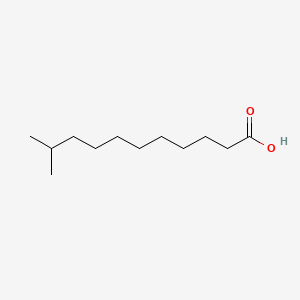
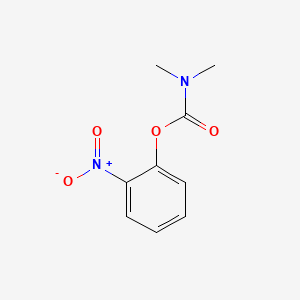
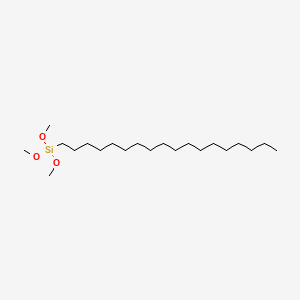
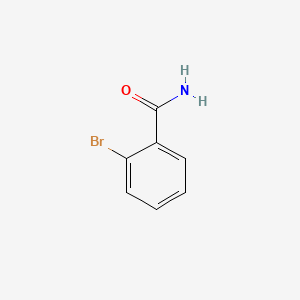
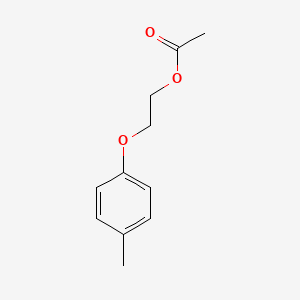
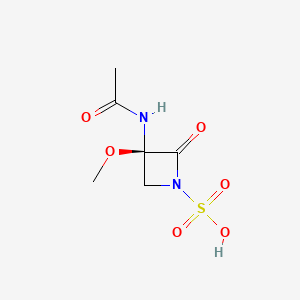
![5,7'-Dimethyl-4,4',10,10',11,11',12,12'-octaoxo-7,7'-bi(2-thia-1,3-diazatricyclo[6.2.1.13,6]dodecane)-7-carboxylate](/img/structure/B1207809.png)
